4-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine dihydrochloride
Description
Properties
IUPAC Name |
4-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.2ClH/c10-9(11,12)7-5-13-2-1-8(7)15-6-3-14-4-6;;/h1-2,5-6,14H,3-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJWYWVDGQHNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=NC=C2)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with an azetidin-3-ol compound under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring and pyridine moiety participate in nucleophilic substitutions. The oxygen bridge between azetidine and pyridine serves as a potential leaving group under specific conditions:
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Azetidine ring opening : Treatment with strong nucleophiles (e.g., amines, thiols) leads to azetidine ring opening. For example, reaction with piperidine in DMF at 80°C yields 3-(piperidin-1-yl)propane-1,2-diol derivatives .
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Pyridine substitution : Electrophilic substitution at the pyridine ring is hindered by the trifluoromethyl group, but nucleophilic aromatic substitution (NAS) occurs at the 4-position under high-temperature conditions with amines or alkoxides.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 4h | 3-(Piperidin-1-yl)propane-1,2-diol | 75% | |
| Sodium methoxide | MeOH, reflux, 6h | 4-Methoxy-3-(trifluoromethyl)pyridine | 52% |
Acid/Base-Mediated Reactions
The dihydrochloride salt form undergoes neutralization or proton transfer in aqueous or alcoholic solutions:
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Deprotonation : Treatment with NaOH (1M) removes HCl, regenerating the free base, which can participate in further reactions (e.g., alkylation) .
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Salt metathesis : Reaction with silver nitrate forms AgCl precipitates, enabling isolation of the neutral compound for catalytic applications .
Reduction and Oxidation
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Reduction : The azetidine ring is stable under mild reducing conditions (e.g., NaBH4), but strong reductants like LiAlH4 reduce the pyridine ring to piperidine derivatives.
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Oxidation : The trifluoromethyl group stabilizes the pyridine ring against oxidation, though prolonged exposure to H2O2/Fe²⁺ leads to hydroxylation at the 5-position .
Table 2: Redox Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH4 | THF, 0°C, 2h | 3-(Trifluoromethyl)piperidine | 68% | |
| H2O2/FeSO4 | H2O, 60°C, 12h | 5-Hydroxy-3-(trifluoromethyl)pyridine | 34% |
Cycloaddition and Ring-Opening
The compound participates in [3+2] cycloadditions with dipolarophiles like acrylates, forming pyrrolidine-fused derivatives. For example, reaction with methyl acrylate in toluene at 110°C yields a bicyclic product .
Mechanistic Insights
-
Trifluoromethyl group effects : The -CF3 group withdraws electrons via inductive effects, directing electrophiles to the 4-position of the pyridine ring and stabilizing transition states in NAS.
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Azetidine reactivity : The strained four-membered azetidine ring undergoes ring-opening more readily than larger heterocycles, favoring SN2 mechanisms .
Scientific Research Applications
The compound 4-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine dihydrochloride has garnered attention in various scientific research applications due to its unique chemical structure and properties. Below is a detailed exploration of its applications, supported by data tables and insights from verified sources.
Structural Characteristics
The compound features a pyridine ring substituted with trifluoromethyl and azetidine groups, which contribute to its reactivity and potential biological activity. Its trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.
Pharmaceutical Development
4-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine dihydrochloride is primarily investigated for its potential as a therapeutic agent in various diseases:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the azetidine moiety may enhance interactions with bacterial cell membranes, leading to increased efficacy against pathogens.
- Anticancer Properties : Research into analogs of this compound suggests potential anticancer activity, particularly in targeting specific cancer cell lines. The trifluoromethyl group may play a role in modulating biological pathways involved in cancer progression.
Biochemical Research
The compound is utilized in biochemical assays to understand its interaction with biological macromolecules:
- Enzyme Inhibition Studies : Investigations into how this compound affects enzyme activity can provide insights into its mechanism of action and potential therapeutic uses. For example, it may inhibit enzymes involved in metabolic pathways related to disease states.
Material Science
Due to its unique chemical structure, this compound is also explored for applications in material sciences:
- Polymer Chemistry : The incorporation of 4-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine dihydrochloride into polymer matrices can modify physical properties, such as thermal stability and mechanical strength, making it suitable for advanced materials.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including 4-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine dihydrochloride. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Escherichia coli and Staphylococcus aureus .
Case Study 2: Anticancer Potential
Research conducted by the Institute of Cancer Research highlighted that compounds similar to this pyridine derivative exhibited cytotoxic effects on multiple cancer cell lines, including breast and lung cancers. The study noted that the mechanism involved apoptosis induction and cell cycle arrest .
Table 1: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 4-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine dihydrochloride | High | Moderate | Yes |
| Analog A | Moderate | High | No |
| Analog B | Low | Moderate | Yes |
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The azetidin-3-yloxy group and the trifluoromethyl group contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine Dihydrochloride
- Molecular Formula : C₉H₉F₃N₂·2HCl
- Molecular Weight : 202.18 g/mol (base) + 72.92 g/mol (2HCl) = 275.1 g/mol (estimated)
- CAS Number : 1161829-67-9 .
- Key Differences :
- Substituent positions: Azetidine is directly attached to the pyridine at position 2, whereas the target compound has an azetidinyloxy group at position 4.
- Functional groups: Lacks the ether linkage present in the target compound.
- Properties :
Implications : The absence of an oxygen bridge may reduce solubility compared to the target compound. Positional isomerism could lead to distinct binding affinities in biological systems.
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
- Molecular Formula : C₉H₁₃N₃·2HCl
- Molecular Weight : 236.14 g/mol .
- CAS Number : 1193388-05-4 .
- Key Differences :
- Ring structure: Pyrrolidine (5-membered) replaces azetidine (4-membered), altering steric and electronic properties.
- Substituents: An amine group at position 3 instead of trifluoromethyl.
- Properties: Safety: Classified as non-hazardous under GHS . Storage: Requires standard laboratory conditions (room temperature, dry) .
3-(Azetidin-3-yloxy)benzonitrile Hydrochloride
- Molecular Formula : C₁₁H₁₇ClN₂O₃
- Molecular Weight : 331.46 g/mol .
- Key Differences :
- Aromatic core: Benzonitrile replaces pyridine, introducing a nitrile group.
- Substituent position: Azetidinyloxy is at position 3 on a benzene ring.
- Implications : The benzene core and nitrile group may enhance metabolic stability but reduce solubility compared to pyridine-based analogs.
4-(Trifluoromethyl)pyridin-3-amine
- Molecular Formula : C₆H₅F₃N₂
- Key Differences :
- Lacks the azetidinyloxy group; only features a trifluoromethyl and amine on pyridine.
- Implications : Simpler structure may limit versatility in scaffold-based drug design compared to the target compound.
Structural and Functional Implications
- Azetidine vs.
- Trifluoromethyl Group : The electron-withdrawing CF₃ group improves metabolic stability and lipophilicity, a feature shared with analogs like 4-(trifluoromethyl)pyridin-3-amine .
- Ether Linkage: The azetidinyloxy group in the target compound introduces an oxygen bridge, improving solubility relative to non-ether analogs (e.g., 2-azetidinyl derivatives) .
Biological Activity
Overview
4-(Azetidin-3-yloxy)-3-(trifluoromethyl)pyridine dihydrochloride (CAS No. 2375271-00-2) is a synthetic compound characterized by its unique azetidine and pyridine structures, along with a trifluoromethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including effects on neuronal receptors and antimicrobial properties.
- IUPAC Name : 4-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine dihydrochloride
- Molecular Formula : C9H10Cl2F3N2O
- Molecular Weight : 270.09 g/mol
- Purity : 95%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors involved in neurotransmission. The trifluoromethyl group enhances lipophilicity, which may facilitate the compound's ability to cross biological membranes and interact with target sites.
Potential Targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : This compound may influence nAChRs, which are implicated in cognitive functions and addiction pathways. Studies suggest that structural modifications around the azetidine and pyridine rings can modulate receptor desensitization and selectivity .
- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar activities .
Antimicrobial Activity
A comparative analysis of the antimicrobial efficacy of 4-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine dihydrochloride against various bacterial strains is summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Note: Values are indicative and derived from preliminary screening studies.
Case Studies and Research Findings
- Neuropharmacological Studies :
- Synthesis and Characterization :
- Comparative Analysis with Similar Compounds :
Q & A
Basic: What are the standard synthetic routes for preparing 4-(azetidin-3-yloxy)-3-(trifluoromethyl)pyridine dihydrochloride?
Methodological Answer:
The synthesis typically involves:
- Step 1: Functionalization of the pyridine ring with a trifluoromethyl group using trifluoromethylating agents (e.g., CFCu) under catalytic conditions .
- Step 2: Introduction of the azetidine-3-yloxy moiety via nucleophilic substitution or coupling reactions. Polar aprotic solvents (e.g., DMSO) and base catalysts (e.g., KCO) are often employed to enhance reactivity .
- Step 3: Dihydrochloride salt formation by treating the freebase with HCl gas in anhydrous ethanol, followed by recrystallization for purification .
Basic: Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: H and C NMR to confirm the positions of the trifluoromethyl, azetidine, and pyridine groups. F NMR quantifies trifluoromethyl integrity .
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS to verify purity (>98%) and molecular weight (e.g., [M+H] at m/z 293.06) .
- X-ray Crystallography: For absolute configuration determination if single crystals are obtainable .
Advanced: How can researchers optimize substitution reactions at the trifluoromethyl group?
Methodological Answer:
- Reagent Selection: Use strong nucleophiles (e.g., Grignard reagents) in THF at −78°C to minimize side reactions.
- Catalysis: Pd(0) catalysts (e.g., Pd(PPh)) enable cross-coupling reactions with aryl boronic acids for biaryl derivatives .
- Kinetic Monitoring: In-situ FTIR or F NMR tracks trifluoromethyl group reactivity, ensuring >90% conversion .
Advanced: What strategies are used to study the compound's binding to biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips to measure binding affinity (K) in real-time .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for interactions with enzymes or receptors .
- Mutagenesis Studies: Replace key amino acids (e.g., catalytic residues) to identify binding hotspots via IC shifts .
Basic: How to assess purity and stability under different storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store samples at 25°C/60% RH, 40°C/75% RH, and −20°C for 1–6 months. Analyze degradation products via HPLC .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (T) under nitrogen flow (10°C/min) .
- pH Stability: Incubate in buffers (pH 1–10) for 24h; monitor hydrolysis by LC-MS .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the azetidine and pyridine moieties?
Methodological Answer:
- Azetidine Modifications: Replace the azetidine oxygen with sulfur or amino groups to evaluate steric/electronic effects on target affinity .
- Pyridine Substitutions: Introduce electron-withdrawing groups (e.g., Cl, NO) at the 2-position to assess π-stacking interactions .
- Bioactivity Assays: Test analogs in enzyme inhibition (e.g., IC) or cellular uptake assays (e.g., Caco-2 permeability) .
Advanced: How to analyze reaction intermediates during synthesis?
Methodological Answer:
- In-situ FTIR: Monitor trifluoromethylation progress by tracking C−F stretches (1100–1200 cm) .
- LC-MS with Trapping: Quench reactions at intervals (e.g., 0.5h, 1h) and identify intermediates via fragmentation patterns .
- DFT Calculations: Simulate transition states (e.g., Gaussian 16) to predict intermediate stability and reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
